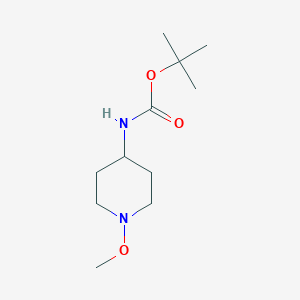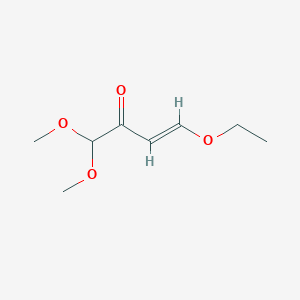
2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride is a synthetic compound belonging to the purine family It is characterized by the presence of an amino group at the 2-position, a bromine atom at the 8-position, and a purin-6-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride typically involves the bromination of a purine derivative followed by the introduction of an amino group. One common method involves the use of bromine and a suitable solvent to achieve bromination at the 8-position. Subsequent reactions introduce the amino group at the 2-position under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing advanced techniques such as phase transfer catalysis (PTC) to enhance reaction efficiency and yield . The use of specialized equipment and optimized reaction conditions ensures the consistent production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups at the 8-position, while oxidation and reduction reactions can lead to changes in the oxidation state of the purine core .
Applications De Recherche Scientifique
2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Bromoguanosine: Another brominated purine derivative with similar structural features.
Guanine: A naturally occurring purine base with an amino group at the 2-position.
8-Bromo-2’-deoxyguanosine: A brominated nucleoside with applications in biochemical research.
Uniqueness
2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride is unique due to its specific substitution pattern and the presence of both an amino group and a bromine atom. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C5H5BrClN5O |
|---|---|
Poids moléculaire |
266.48 g/mol |
Nom IUPAC |
2-amino-8-bromo-1,7-dihydropurin-6-one;hydrochloride |
InChI |
InChI=1S/C5H4BrN5O.ClH/c6-4-8-1-2(9-4)10-5(7)11-3(1)12;/h(H4,7,8,9,10,11,12);1H |
Clé InChI |
XCGQYJDSBJXYDO-UHFFFAOYSA-N |
SMILES canonique |
C12=C(N=C(NC1=O)N)N=C(N2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis](/img/structure/B13489069.png)


![rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride](/img/structure/B13489090.png)
amine hydrochloride](/img/structure/B13489112.png)


![N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13489121.png)


![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13489146.png)


